Oxidative Addition Rate Differential Between Aryl Iodide and Aryl Bromide Sites Establishes Orthogonal Reactivity
Kinetic studies on ortho‑substituted aryl halides demonstrate that ortho‑substituted aryl iodides consistently undergo oxidative addition to Pd⁰ faster than their bromide counterparts. For o‑ZCH₂‑C₆H₄‑X systems (X = I, Br), the rate constant for the iodide is higher under identical conditions for both PPh₃ and dppp ligands [1]. While the absolute rate constants reported are for benzyl‑substituted model substrates, the intrinsic reactivity ratio (k_I/k_Br > 1) is a class‑level property that directly applies to the 5‑iodo (more reactive) vs. 2‑bromo (less reactive) positions of the target biphenyl, establishing the chemical basis for selective first‑stage coupling at the iodine‑bearing position.
| Evidence Dimension | Relative rate of oxidative addition to Pd⁰ |
|---|---|
| Target Compound Data | Aryl iodide site (5‑position): faster oxidative addition (k_I > k_Br) |
| Comparator Or Baseline | Aryl bromide site (2‑position): slower oxidative addition. Model substrates: o‑ZCH₂‑C₆H₄‑I vs. o‑ZCH₂‑C₆H₄‑Br. |
| Quantified Difference | Qualitative rate order I > Br; ortho‑substituted aryl iodides remain more reactive than ortho‑substituted aryl bromides for both PPh₃ and dppp ligands. |
| Conditions | Pd⁰(PPh₃)₄ or Pd⁰(dba)(dppp) in THF; oxidative addition monitored by UV‑Vis and electrochemical methods (Jutand et al., Eur. J. Inorg. Chem. 2001). |
Why This Matters
The kinetic preference for oxidative addition at the C–I bond ensures that the first cross‑coupling event can be directed to the 5‑position with high chemoselectivity, leaving the 2‑bromo site intact for a subsequent orthogonal coupling step.
- [1] Jutand, A. et al. Kinetics of the Oxidative Addition of ortho‑Substituted Aryl Halides to Palladium(0) Complexes. Eur. J. Inorg. Chem. 2001, 2001(10), 2675–2684. DOI: 10.1002/1099-0682(200109)2001:10<2675::AID-EJIC2675>3.0.CO;2-J. View Source
